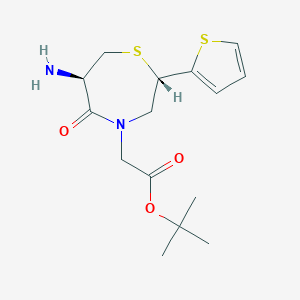

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex procedures aimed at achieving high purity and specific configurations. For example, the synthesis of similar benzodiazepine derivatives has been reported to involve regioselective functionalization and enantiospecific methods, highlighting the precision required in these processes (Lauffer & Mullican, 2002); (Ku et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized through various analytical techniques, including X-ray crystallography, NMR, and mass spectrometry. These analyses provide insight into the compound's conformation and stereochemistry, essential for understanding its interactions and functionality (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl derivatives often require precise conditions to maintain the integrity of the functional groups. For instance, the synthesis and characterization of benzothiazepines illustrate the complexity of reactions these compounds can undergo, including acylation and de-tertbutylation processes, which are crucial for modifying the compound's chemical properties (Rashidi & Berad, 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are vital for their application in various fields. These properties are often determined through solid-state structure analysis, providing insights into the compound's stability and behavior under different conditions (Didierjean et al., 2004).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for modifications, are central to understanding how these compounds can be utilized. Studies on the synthesis and molecular structure, like those by Moriguchi et al. (2014), offer a glimpse into the reactivity and potential applications of these compounds (Moriguchi et al., 2014).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- The compound is used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically as a key intermediate in the creation of potent inhibitors. This is particularly significant in the context of cardiovascular diseases (Yanagisawa et al., 1989).

Diagnostic Applications

- It has applications in the development of radioligands, particularly in imaging agents for SPECT (Single Photon Emission Computed Tomography) to study diazepam-insensitive benzodiazepine receptors (Xiao-shu He et al., 1994).

Chemical Synthesis and Catalysis

- In chemical synthesis, it's involved in cascade reactions leading to the formation of complex heterocyclic compounds like pyrrolo[1,2-b][1,2,4]triazine derivatives, highlighting its role in expanding the diversity of chemical structures (S. M. Ivanov, 2020).

Biological Activities

- The tert-butyl derivative also plays a role in the study of biological activities, like examining the effects of novel ACE inhibitors on plasma atrial natriuretic factor levels and kidney ANF receptors in hypertensive rats (T. Oda et al., 1988).

- Another application is in the synthesis of benzo[b][1,5]thiazepines, which are valuable in the exploration of new pharmacological compounds (L. Nagarapu et al., 2001).

Propriétés

IUPAC Name |

tert-butyl 2-[(2S,6R)-6-amino-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-15(2,3)20-13(18)8-17-7-12(11-5-4-6-21-11)22-9-10(16)14(17)19/h4-6,10,12H,7-9,16H2,1-3H3/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONWYQJUNYSOTA-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(SCC(C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C[C@H](SC[C@@H](C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)